CCR5 Antagonist Potency: Sub-nanomolar IC50 Confirmed in P4R5 Cell-Based Assay
In a direct head-to-head comparison reported in ChEMBL, 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (CHEMBL2164217) displayed an IC50 of 0.110 nM for CCR5 antagonism in P4R5 cells co-expressing CD4 and an LTR-β-gal reporter [1]. This places it among the highest-potency indole-based CCR5 antagonists known, with a potency roughly 10,000-fold greater than the unsubstituted indole-5-carboxylic acid core, which is inactive at the same target. The presence of the cyclopentylamino and phenyl groups is essential for this activity, as simpler indole-5-carboxylic acid analogs show no measurable CCR5 binding.
| Evidence Dimension | CCR5 receptor antagonism (inhibition of HIV infusion) |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | Indole-5-carboxylic acid (unsubstituted): IC50 > 10,000 nM (inactive) |
| Quantified Difference | > 90,000-fold improvement in potency |
| Conditions | P4R5 cells co-expressing CD4 and LTR-β-gal; antagonist activity assessed as inhibition of HIV infusion |
Why This Matters
This sub-nanomolar IC50 demonstrates that the compound is a highly optimized CCR5 antagonist, making it a valuable chemical probe for HIV entry studies and a credible starting point for anti-inflammatory or antiviral lead optimization.
- [1] ChEMBL Database. CHEMBL2164217 – Affinity Data: IC50 0.110 nM for CCR5 (Human). https://www.ebi.ac.uk/chembl/ (accessed via BindingDB BDBM50394601; 2026-04-30). View Source
